
3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid” is a type of 1,2,4-triazole derivative .
Synthesis Analysis
A novel, metal-free process for the challenging synthesis of this compound has been reported . The synthesis features an efficient construction of the triazole ring under continuous-flow conditions .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The synthesis of this compound involves the construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available literature .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Agents
- The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives have been investigated for potential antimicrobial and antioxidant activities. These compounds exhibit a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Their anti-bacterial results were further supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Tubulin Inhibition and Cytotoxicity
- Research on 1,2,3-triazole analogs of combretastatin A-4 as potential microtubule-binding agents showed that certain compounds exhibit significant cytotoxicity and tubulin inhibition. This suggests their potential as lead compounds for the development of new anticancer agents (Odlo et al., 2010).
Photoluminescent Materials
- The study on photoluminescent copper(I) complexes with amido-triazolato ligands demonstrates the potential of these compounds in the development of materials with specific photoluminescent properties. These complexes show long-lived photoluminescence with colors ranging from yellow to red-orange (Manbeck et al., 2011).
Chemical Synthesis and Characterization
- The synthesis and characterization of various triazole derivatives have been explored for their potential applications in different fields. These studies focus on the development of novel compounds with potential antimicrobial, antifungal, and anticancer properties. For instance, the synthesis of azoles from specific aniline derivatives has been investigated for their potential use in medicinal chemistry and materials science (Tumosienė & Beresnevicius, 2007).
Organic Synthesis Techniques
- Innovative synthesis techniques, such as microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties, have been developed. These methodologies aim to enhance the efficiency of chemical synthesis and find new applications for triazole derivatives in pharmaceuticals and materials science (Gomha & Riyadh, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-5-15-9(17-16-5)6-2-7(10(11,12)13)4-8(14)3-6/h2-4H,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJGZQUIMGDXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2814875.png)
![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)
![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)
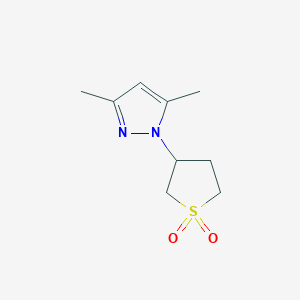
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2814883.png)
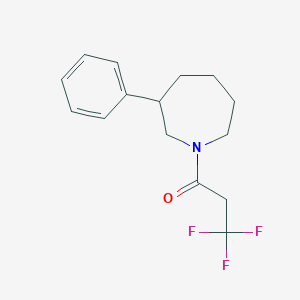
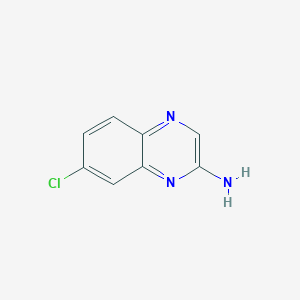
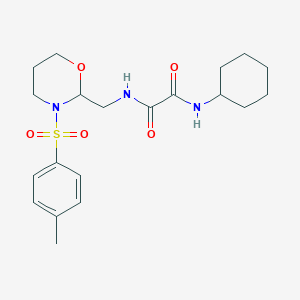

![6-Thia-1-azaspiro[3.5]nonane 6,6-dioxide hydrochloride](/img/structure/B2814891.png)
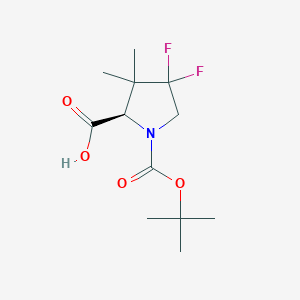

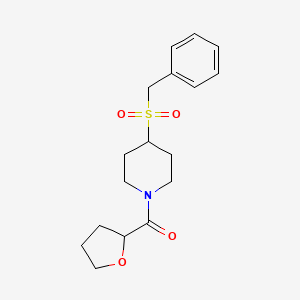
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2814898.png)